3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid
Description
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid is a benzoic acid derivative functionalized with a 1-methylpyrazole-4-carbonylamino group at the meta position. Its molecular formula is C₁₂H₁₁N₃O₃ (calculated from nomenclature), with a molecular weight of 245.24 g/mol. The compound features a carboxylic acid group (for hydrogen bonding and solubility) and a pyrazole ring (for π-π interactions and metabolic stability). The amide linker between the pyrazole and benzoic acid enhances conformational rigidity compared to other linkers like ethers or methylene groups .
Properties
IUPAC Name |
3-[(1-methylpyrazole-4-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-7-9(6-13-15)11(16)14-10-4-2-3-8(5-10)12(17)18/h2-7H,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMAJCMYZUXSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid typically involves the formation of the pyrazole ring followed by the attachment of the benzoic acid moiety. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve multicomponent reactions and one-pot processes to streamline the synthesis and reduce costs . These methods may utilize readily available starting materials and environmentally friendly reaction conditions to produce the desired compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes such as succinate dehydrogenase, which plays a crucial role in the mitochondrial respiration chain . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Key Observations:
Substituent Position : The target compound’s meta-substituted benzoic acid contrasts with the para-substituted analogs (e.g., CID 79779160 and CAS 1429418-37-0). Meta substitution may alter steric interactions in biological targets compared to para derivatives .
Solubility and LogP
- The target compound’s carboxylic acid and CONH linker suggest moderate aqueous solubility (similar to CID 79779160). Fluorinated derivatives (e.g., CAS 1369489-71-3) exhibit lower solubility due to increased hydrophobicity .
- Calculated LogP values (estimated):
- Target compound: ~1.5 (carboxylic acid balances pyrazole hydrophobicity).
- CAS 1369489-71-3: ~3.8 (fluorine substituents increase lipophilicity) .
Biological Activity
3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer properties.
- Molecular Formula : C12H11N3O3
- Molecular Weight : 245.23 g/mol
- CAS Number : 1005554-86-8
Synthesis
The synthesis of this compound typically involves the reaction of benzoic acid derivatives with pyrazole-containing moieties. The synthetic pathway often includes various steps to ensure high purity and yield, which are crucial for biological testing.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. A study highlighted the synthesis of various pyrazole derivatives, revealing that several exhibited potent cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | MDA-MB-231 | 2.43 |
| 7h | MDA-MB-231 | 7.84 |
| 10c | HepG2 | 4.98 |
These findings suggest that this compound may act as a microtubule-destabilizing agent, inducing apoptosis in cancer cells through enhanced caspase activity and morphological changes at specific concentrations .
The mechanism of action for pyrazole derivatives often involves interference with microtubule dynamics, which is critical for cell division. In vitro studies have demonstrated that these compounds can inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . The apoptosis-inducing properties were confirmed by increased caspase-3 activity, indicating a shift towards programmed cell death.
Case Studies
- Study on Antiproliferative Effects : A recent investigation evaluated the antiproliferative effects of various pyrazole derivatives on different cancer cell lines. Among the tested compounds, those similar to this compound showed promising results, particularly against liver and breast cancer cells, highlighting their potential as therapeutic agents .
- In Vivo Evaluations : Additional studies have explored the in vivo efficacy of pyrazole derivatives, demonstrating their ability to inhibit tumor growth in animal models. These studies reinforce the relevance of this compound class in developing new anticancer therapies .
Q & A
Q. What are the standard synthetic routes for preparing 3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid?
- Methodological Answer : The synthesis typically involves multi-step processes:
- Step 1 : Formation of the pyrazole-4-carbonyl intermediate via cyclocondensation. For example, hydrazine hydrate reacts with diketones or β-ketoesters to form the pyrazole ring .
- Step 2 : Activation of the pyrazole-4-carboxylic acid (e.g., using thionyl chloride) to form the acyl chloride, followed by amide coupling with 3-aminobenzoic acid under basic conditions (e.g., DCM with triethylamine) .
- Step 3 : Purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization .
Q. What spectroscopic methods are used to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : To verify the pyrazole ring protons (δ 7.5–8.0 ppm for aromatic protons) and the benzoic acid carboxyl group (δ ~12.5 ppm for -COOH) .
- IR Spectroscopy : Confirms the amide bond (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and carboxylic acid group (O-H ~2500–3000 cm⁻¹) .
- Mass Spectrometry (EI/HRMS) : Validates the molecular ion peak (e.g., m/z 275.2 for C₁₂H₁₀N₃O₃) and fragmentation patterns .
Q. What are the key functional groups influencing its reactivity?
- Answer :
- Carboxylic Acid (-COOH) : Enables salt formation or esterification.
- Amide Bond (-CONH-) : Participates in hydrogen bonding and resists hydrolysis under mild conditions.
- Pyrazole Ring : Aromatic nitrogen atoms enable electrophilic substitution (e.g., halogenation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during amide coupling?
- Methodological Answer :
- Catalysts : Use HOBt/DCC or EDCI for efficient coupling, reducing racemization .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control : Maintain 0–5°C during activation to minimize side reactions .
- Monitoring : TLC (Rf ~0.5 in 2:1 cyclohexane/ethyl acetate) tracks reaction progress .
Q. How does the methyl group on the pyrazole ring affect biological activity?
- Answer :
- Steric Effects : The methyl group at position 1 may hinder interactions with enzyme active sites, altering binding affinity .
- Electronic Effects : Electron-donating methyl groups increase pyrazole ring electron density, influencing charge-transfer interactions in biological targets .
- Comparative Studies : Analogs without methyl substitution (e.g., 1H-pyrazole-4-carboxylic acid derivatives) show reduced antimicrobial activity, suggesting methyl enhances lipophilicity .
Q. What computational methods predict the compound’s interactions with kinase targets?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Simulate binding to ATP-binding pockets (e.g., CDK2 kinase) using PyMOL for visualization .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electrostatic potential maps, identifying nucleophilic/electrophilic regions .
- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .
Q. How can contradictory data on solubility in polar solvents be resolved?
- Methodological Answer :
- Solubility Assays : Perform pH-dependent studies (e.g., 1–14) using UV-Vis spectroscopy. The carboxylic acid group increases solubility above pH 4 (deprotonation) .
- Co-solvent Systems : Use DMSO/water mixtures (10–20% DMSO) to enhance solubility for in vitro assays .
- Thermodynamic Analysis : Measure ΔH and ΔS of dissolution via calorimetry to explain discrepancies in literature values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
